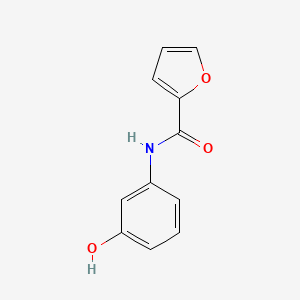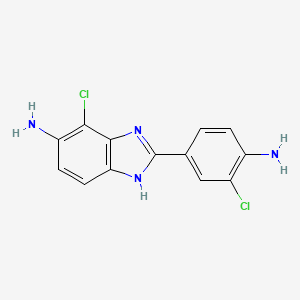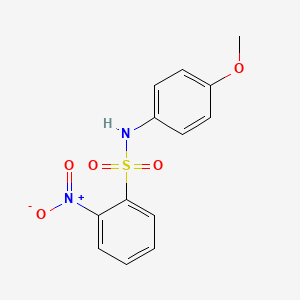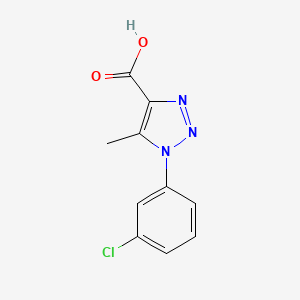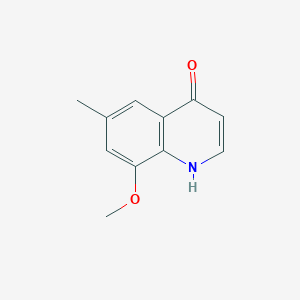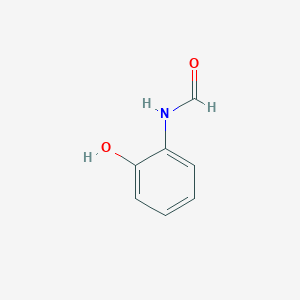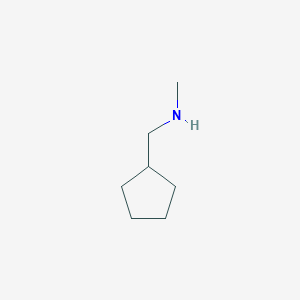![molecular formula C9H14O3 B1347601 7-甲基-1,4-二氧杂螺[4.5]癸烷-8-酮 CAS No. 702-69-2](/img/structure/B1347601.png)
7-甲基-1,4-二氧杂螺[4.5]癸烷-8-酮
描述
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, commonly referred to as MDD, is an organic compound that has been studied extensively due to its potential applications in various scientific fields. MDD is a cyclic ether compound with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol. It is a colorless, odorless liquid that is slightly soluble in water. MDD has a melting point of -35.3 °C and a boiling point of 122.1 °C.
科学研究应用
合成和优化
7-甲基-1,4-二氧杂螺[4.5]癸烷-8-酮被用作各种有机化学品的双官能合成中间体,包括制药中间体、液晶体和杀虫剂。通过在酸性溶液中选择性去保护合成自1,4,9,12-四氧杂二螺[4.2.4.2]十四烷的方法已经优化,提高了产率并缩短了反应时间 (Zhang Feng-bao, 2006)。
环化反应
该化合物参与环化反应。例如,7-(羟甲亚甲基)-1,4-二氧杂螺[4,5]癸烷-8-酮与甲基肼的环化反应产生N-甲基-四氢-5H-吲哚-5-酮异构体,这一过程已经优化以提高选择性和产率,有助于合成各种化学实体 (K. Josef et al., 2006)。
昆虫化学通讯
在昆虫学中,1,4-二氧杂螺[4.5]癸烷-8-酮衍生物在昆虫之间的化学通讯中发挥作用。例如,从这种化合物衍生的螺环缩醛E‐7‐甲基‐1,6‐二氧杂螺[4.5]癸烷(mdos)存在于冷杉树皮甲虫的粪便中,并影响其他昆虫的行为 (U. Kohnle等,1992)。
螺环缩醛合成
已经实现了各种螺环缩醛的合成,包括与7-乙基-2-甲基-1,6-二氧杂螺[4.5]癸烷相关化合物的可能立体异构体。这些立体异构体在化学合成中很重要,是由乙酸乙酯和(S)-丙二酸二甲酯等化合物衍生而来,展示了1,4-二氧杂螺[4.5]癸烷-8-酮衍生物在有机合成中的多功能性 (K. Mori & M. Ikunaka, 1984)。
结构分析和构型
对1,4-二氧杂螺[4.5]癸烷的广泛研究侧重于其结构分析和构型分配。利用核磁共振技术进行的研究为各种取代的1,4-二氧杂螺[4.5]癸烷的立体化学和互变异构平衡提供了见解,对于理解它们的分子结构有着重要贡献 (J. Guerrero-Alvarez et al., 2004)。
昆虫信息素合成
7-甲基-1,4-二氧杂螺[4.5]癸烷-8-酮及其衍生物也用于合成昆虫信息素。这些化合物是各种昆虫物种化学通讯系统中的关键组分,说明了这种化学物质在生物和生态研究中的作用 (W. Francke & W. Kitching, 2001)。
属性
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCOTJOAYFEMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297021 | |
| Record name | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
702-69-2 | |
| Record name | 702-69-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methyl-1,4-dioxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

